![molecular formula C16H23N3O4 B2894309 tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate CAS No. 857048-68-1](/img/structure/B2894309.png)

tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate

Vue d'ensemble

Description

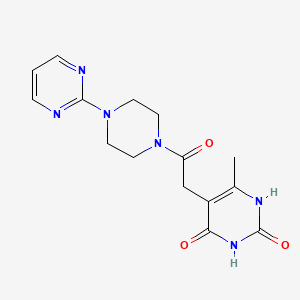

“tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23N3O4 . It is an important intermediate in many biologically active compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The molecular structure of this compound has been optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal X-ray diffraction (XRD), and the results were consistent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.38 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates for small molecule anticancer drugs and other pharmacologically active compounds. For instance, a study detailed the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate , a compound synthesized through a condensation reaction, and analyzed via spectroscopic methods and X-ray diffraction, revealing its potential for in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological evaluation of tert-butyl piperidine-1-carboxylate derivatives is another area of interest, with studies investigating their potential antibacterial and anthelmintic activities. These compounds show promise in screening for novel therapeutic agents due to their moderate activities against certain strains of bacteria and parasites, highlighting their potential in developing new treatments (Sanjeevarayappa et al., 2015).

Chemical Space Exploration

Research on tert-butyl piperidine-1-carboxylate derivatives also extends to exploring chemical spaces for novel compound synthesis. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate represents a bifunctional compound offering a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems, highlighting the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthesizing structurally diverse molecules (Meyers et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(5-carbamoylpyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-8-6-12(7-9-19)22-13-5-4-11(10-18-13)14(17)20/h4-5,10,12H,6-9H2,1-3H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWNKYUHFKQKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)

![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)